![molecular formula C17H17NO4 B578146 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane CAS No. 1346597-58-7](/img/structure/B578146.png)
2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
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Overview
Description
“2-[2-(Cbz-amino)phenyl]-1,3-dioxolane” is a chemical compound with the IUPAC name benzyl 2-(1,3-dioxolan-2-yl)phenylcarbamate . It has a molecular weight of 299.33 .
Molecular Structure Analysis
The molecular formula of “2-[2-(Cbz-amino)phenyl]-1,3-dioxolane” is C17H17NO4 . The InChI code is 1S/C17H17NO4/c19-17(22-12-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)16-20-10-11-21-16/h1-9,16H,10-12H2,(H,18,19) .Scientific Research Applications
Organocatalytic Synthesis
This compound is used in the organocatalytic synthesis of 4-substituted tetrahydroquinolines , which are valuable in medicinal chemistry .
Amidation Reactions
It is also involved in one-pot amidation reactions of N-protected amino acids, which is a key step in peptide synthesis .
Asymmetric Hydrogenation
Additionally, it has been reported in methods for asymmetric hydrogenation of imines, which is important for producing chiral amines .
Safety and Hazards
properties
IUPAC Name |
benzyl N-[2-(1,3-dioxolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-17(22-12-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)16-20-10-11-21-16/h1-9,16H,10-12H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRCAMLNDOLSKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161459 |
Source
|
Record name | Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346597-58-7 |
Source
|
Record name | Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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